2-n-Pentoxybenzoyl chloride
Overview
Description
2-n-Pentoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a pentoxy group at the second position. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-n-Pentoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxybenzoyl chloride with pentanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 2-n-Pentoxybenzoic acid using thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-n-Pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 2-n-Pentoxybenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or triethylamine as a base, solvents like dichloromethane or toluene, and temperatures ranging from 0°C to room temperature.
Hydrolysis: Water or aqueous sodium hydroxide, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
2-n-Pentoxybenzoic Acid: Formed from hydrolysis.
2-n-Pentoxybenzyl Alcohol: Formed from reduction.
Scientific Research Applications
2-n-Pentoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Employed in the production of polymers and resins.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-n-Pentoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Benzoyl Chloride: Similar structure but lacks the pentoxy group.
2-n-Butoxybenzoyl Chloride: Similar structure with a butoxy group instead of a pentoxy group.
2-n-Hexoxybenzoyl Chloride: Similar structure with a hexoxy group instead of a pentoxy group.
Uniqueness: 2-n-Pentoxybenzoyl chloride is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the pentoxy group is required .
Properties
IUPAC Name |
2-pentoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAPCVZCOZICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308318 | |
Record name | 2-(Pentyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21023-52-9 | |
Record name | 2-(Pentyloxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21023-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pentyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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